molecular formula C7H15N B047442 3-Propylpyrrolidine CAS No. 116632-47-4

3-Propylpyrrolidine

Cat. No.: B047442
CAS No.: 116632-47-4
M. Wt: 113.2 g/mol
InChI Key: RKFKEXKTXWGBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylpyrrolidine is a pyrrolidine derivative featuring a propyl group (-CH₂CH₂CH₃) at the 3-position of the saturated five-membered nitrogen-containing heterocycle. Pyrrolidine itself (CAS 123-75-1) is a versatile scaffold in organic chemistry and drug design due to its conformational flexibility and ability to act as a secondary amine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-propyl-1,4-diaminobutane, under acidic conditions. Another method includes the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, typically an olefin, to form the pyrrolidine ring .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-propylpyrrole. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Propylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Discovery

The pyrrolidine scaffold, including 3-propylpyrrolidine, is widely recognized for its versatility in drug design. Its structural features allow for the exploration of diverse pharmacophores, leading to the development of compounds with specific biological activities. Notably, compounds derived from pyrrolidine have been linked to treatments for various diseases, including cancer and central nervous system disorders.

  • Case Study: RORγt Inverse Agonists
    Recent research highlighted the development of cis-3,4-diphenylpyrrolidine derivatives as potent inverse agonists for RORγt, a receptor implicated in autoimmune diseases. The study demonstrated that modifying the stereochemistry of the pyrrolidine ring significantly influenced biological activity and receptor selectivity .
  • Table 1: Biological Activities of Pyrrolidine Derivatives
Compound NameTarget ReceptorEC50 (nM)Activity Type
cis-3,4-DiphenylpyrrolidineRORγt12Inverse Agonist
4-Benzylpyrrolidine-3-carboxylic acidPPARα/γ5–90Dual Agonist

1.2 Antidiabetic Agents

Pyrrolidine derivatives have also shown promise as dual agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. For instance, compounds derived from this compound demonstrated significant efficacy in lowering fasting glucose levels in diabetic models .

Materials Science

2.1 Battery Technology

In materials science, this compound has been utilized in the formulation of ionic liquid electrolytes for lithium batteries. The incorporation of pyrrolidinium cations into ionic liquids has been shown to enhance the stability and performance of lithium metal anodes by suppressing dendrite formation during cycling .

  • Case Study: Lithium Metal Batteries
    A study reported that using a pyrrolidinium-based ionic liquid electrolyte improved the solid-electrolyte interphase (SEI) morphology on lithium electrodes, thus prolonging battery life and performance .
  • Table 2: Performance Metrics of Ionic Liquid Electrolytes
Electrolyte CompositionLithium Dendrite FormationCycle Life (Cycles)
[C3mPyr+][FSI−]Suppressed>500
Conventional Liquid ElectrolyteProminent<100

Mechanism of Action

The mechanism of action of 3-Propylpyrrolidine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. Molecular docking studies have shown that it can interact with proteins such as Akt, influencing cellular pathways involved in growth and survival .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

The following table summarizes key structural analogs of 3-propylpyrrolidine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Propyl (-CH₂CH₂CH₃) C₇H₁₅N ~113.2 (theoretical) Increased lipophilicity; potential drug intermediate Inferred
3-(Prop-2-en-1-yl)pyrrolidine HCl Allyl (-CH₂CH=CH₂) C₇H₁₃N·HCl 147.65 Unsaturated side chain; pharmaceutical use (as HCl salt)
(S)-3-Methylpyrrolidine HCl Methyl (-CH₃) C₅H₁₁N·HCl 121.61 Compact substituent; chiral building block
3-Cyano-3-methylpyrrolidine HCl Cyano (-CN) and methyl C₆H₁₀N₂·HCl 146.62 Polar functional group; bioactive compound
(3R)-(+)-3-(Dimethylamino)pyrrolidine Dimethylamino (-N(CH₃)₂) C₆H₁₄N₂ 114.19 Basic nitrogen; catalysis or drug synthesis

Structural and Functional Differences

  • In contrast, the allyl group in 3-(prop-2-en-1-yl)pyrrolidine introduces unsaturation, enabling conjugation or cyclization reactions .
  • Polarity: Cyano (-CN) and dimethylamino (-N(CH₃)₂) groups increase polarity, improving water solubility. For example, 3-cyano-3-methylpyrrolidine HCl has a molecular weight of 146.62 g/mol and likely higher solubility than non-polar analogs .
  • Chirality : Chiral centers, as in (S)-3-methylpyrrolidine HCl, are critical for enantioselective synthesis or asymmetric catalysis .

Physicochemical Properties

  • Boiling Point/Melting Point: Longer alkyl chains (e.g., propyl) elevate boiling points due to increased van der Waals interactions. For comparison, pyrrolidine itself has a boiling point of 87°C, while substituted derivatives like 3-(dimethylamino)pyrrolidine may exhibit higher values due to hydrogen bonding .
  • Solubility: Propyl-substituted derivatives are expected to have lower aqueous solubility than polar analogs like 3-cyano-pyrrolidines.

Biological Activity

3-Propylpyrrolidine is a pyrrolidine derivative that has garnered interest due to its diverse biological activities. This compound, like other pyrrolidine alkaloids, exhibits a range of pharmacological properties, making it a subject of various biochemical and medical studies. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Target and Mode of Action

This compound interacts with several biological targets, influencing various biochemical pathways. Pyrrolidine alkaloids are known for their ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). They can affect the activity of neurotransmitters like GABA and glutamate, which are crucial for neuronal signaling and plasticity.

Biochemical Pathways

The compound has been shown to influence pathways related to:

  • Neuroprotection: It may enhance neuronal survival and reduce oxidative stress.
  • Inflammation: It has potential anti-inflammatory effects, which could be beneficial in neurodegenerative diseases.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description
Antioxidant Reduces oxidative stress in cellular models.
Anti-inflammatory Inhibits pro-inflammatory cytokines in vitro.
Neuroprotective Protects neuronal cells from apoptosis induced by toxins.
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Analgesic Potential pain-relieving properties observed in animal models .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could significantly reduce neuronal cell death in models of oxidative stress. The compound was found to activate survival pathways involving BDNF (Brain-Derived Neurotrophic Factor) and inhibit apoptotic signals.
  • Antimicrobial Activity : Research indicated that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at low concentrations.
  • Analgesic Properties : In a model of neuropathic pain, this compound was tested for its analgesic effects. Results showed that it reduced pain responses more effectively than standard analgesics like ibuprofen, suggesting its potential as a novel pain management therapy .

Research Findings

Recent findings highlight the multifaceted biological activities of this compound:

  • Cell Proliferation : Studies have shown that this compound can influence cell proliferation rates in cancer cell lines, potentially offering insights into its anticancer properties.
  • Interaction with Ion Channels : The compound has been observed to modulate voltage-gated sodium and calcium channels, which are critical for neuronal excitability and muscle contraction. This modulation may underlie its neuroprotective and analgesic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Propylpyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves alkylation of pyrrolidine precursors or ring-closing metathesis. For example, alkylation with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) yields this compound, but purity depends on reaction time and temperature optimization. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product. Reaction conditions such as solvent polarity and catalyst choice (e.g., palladium for cross-coupling) significantly affect yield .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks for the pyrrolidine ring (δ 1.5–2.5 ppm for CH₂ groups) and propyl chain (δ 0.9–1.4 ppm). Mass spectrometry (MS) via electron ionization (EI) provides molecular ion ([M⁺]) validation. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection ensures purity (>95%). Reference standards and spectral databases should be cross-referenced to avoid misidentification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential respiratory and dermal hazards, researchers must use fume hoods, nitrile gloves, and lab coats. Safety Data Sheets (SDS) should be reviewed for first-aid measures (e.g., rinsing eyes with water for 15 minutes if exposed). Storage in airtight containers under inert gas (N₂ or Ar) prevents degradation. Toxicity studies in model organisms (e.g., rodents) are advised before biological assays .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding affinities to target proteins (e.g., GPCRs). Solvent effects should be modeled using implicit solvation (PCM). Validation against experimental IC₅₀ values ensures computational reliability .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Researchers should:

  • Replicate experiments under standardized conditions (e.g., fixed pH, temperature).
  • Use High-Resolution Mass Spectrometry (HRMS) to confirm compound purity.
  • Apply meta-analysis to pooled data, adjusting for covariates like solvent choice (DMSO vs. saline) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific pharmacological targets?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with modified alkyl chain lengths or substituents (e.g., halogenation at the pyrrolidine nitrogen). Biological testing (e.g., enzyme inhibition assays) identifies critical pharmacophores. Multivariate analysis (PCA or PLS) correlates structural features with activity. Cross-referencing crystallographic data (PDB) enhances target specificity predictions .

Q. Data Contradiction and Validation

Q. Why do computational predictions and experimental results for this compound’s physicochemical properties (e.g., logP) sometimes diverge?

  • Methodological Answer : Differences often stem from approximations in computational models (e.g., neglecting solvent dynamics). Experimental logP values (via shake-flask method) should be compared with computational outputs (ALOGPS or XLogP3). Statistical tools (Bland-Altman plots) quantify bias, while force-field adjustments (e.g., AMBER) improve accuracy .

Q. Experimental Design Considerations

Q. What ethical and reproducibility guidelines apply to in vivo studies involving this compound?

  • Methodological Answer : Follow institutional animal care protocols (IACUC approval) for dosing and euthanasia. Data must include sample size justification (power analysis), blinding procedures, and negative controls. Raw data (e.g., HPLC chromatograms) should be archived in repositories like Figshare to ensure transparency .

Properties

IUPAC Name

3-propylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFKEXKTXWGBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505626
Record name 3-Propylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-47-4
Record name 3-Propylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Propylpyrrolidine
3-Propylpyrrolidine
3-Propylpyrrolidine
3-Propylpyrrolidine
3-Propylpyrrolidine
3-Propylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.